Cas no 5044-37-1 (ETHYL 4-(1H-PYRROL-1-YL)BENZOATE)

ETHYL 4-(1H-PYRROL-1-YL)BENZOATE is a benzoate ester derivative featuring a pyrrole substituent at the para position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, serving as a key intermediate in the preparation of more complex heterocyclic systems. Its structural motif combines the electron-rich pyrrole ring with the ester functionality, enabling further functionalization through hydrolysis, reduction, or cross-coupling reactions. The compound exhibits stability under standard handling conditions and is typically characterized by high purity, making it suitable for precision applications in medicinal chemistry and material science.
ETHYL 4-(1H-PYRROL-1-YL)BENZOATE structure
5044-37-1 structure
Product Name:ETHYL 4-(1H-PYRROL-1-YL)BENZOATE
CAS No:5044-37-1
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD01313323
CID:841273
Update Time:2025-06-08

ETHYL 4-(1H-PYRROL-1-YL)BENZOATE Chemical and Physical Properties

Names and Identifiers

    • ETHYL 4-(1H-PYRROL-1-YL)BENZOATE
    • Ethyl 4-(1-pyrrolyl)benzoate
    • ethyl 4-pyrrol-1-ylbenzoate
    • ETHYL-4-(1H-PYRROL-1-YL)BENZOATE
    • 1-(4-ethoxycarbonylphenyl)pyrrole
    • 4-(pyrrol-1-yl)benzoic acid ethyl ester
    • ethyl 4-(pyrrol-1-yl)benzoate
    • ethyl 4-pyrrolylbenzoate
    • MDL: MFCD01313323
    • Inchi: 1S/C13H13NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,2H2,1H3
    • InChI Key: FOELSWUYONNGSV-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(=CC=1)N1C=CC=C1)=O

Computed Properties

  • Exact Mass: 215.09500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4

Experimental Properties

  • Melting Point: 74 °C
  • Boiling Point: 140-145℃/0.01mmHg(lit.)
  • PSA: 31.23000
  • LogP: 2.65400

ETHYL 4-(1H-PYRROL-1-YL)BENZOATE Security Information

  • Hazardous Material Identification: Xi

ETHYL 4-(1H-PYRROL-1-YL)BENZOATE Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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ETHYL 4-(1H-PYRROL-1-YL)BENZOATE Suppliers

Amadis Chemical Company Limited
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(CAS:5044-37-1)ETHYL 4-(1H-PYRROL-1-YL)BENZOATE
Order Number:A1163768
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:19
Price ($):182.0
Email:sales@amadischem.com

Additional information on ETHYL 4-(1H-PYRROL-1-YL)BENZOATE

ETHYL 4-(1H-PYRROL-1-YL)BENZOATE (CAS No. 5044-37-1): A Comprehensive Overview in Modern Chemical Biology

ETHYL 4-(1H-PYRROL-1-YL)BENZOATE, a compound with the chemical identifier CAS No. 5044-37-1, has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, characterized by its ethyl ester derivative of benzoic acid linked to a pyrrole ring, represents a promising scaffold for the development of novel therapeutic agents. The intricate interplay between its molecular structure and biological activity has positioned it as a subject of intense research interest, particularly in the exploration of potential applications in medicinal chemistry and drug discovery.

The molecular structure of ETHYL 4-(1H-PYRROL-1-YL)BENZOATE consists of a benzoate moiety connected to a pyrrolidine ring, which is a common motif in biologically active molecules. This configuration imparts distinct physicochemical properties, including solubility and metabolic stability, making it an attractive candidate for further investigation. The benzoate group is known for its role in various pharmacological interactions, while the pyrrole ring contributes to the compound's ability to interact with biological targets such as enzymes and receptors.

Recent advancements in synthetic chemistry have enabled the efficient preparation of ETHYL 4-(1H-PYRROL-1-YL)BENZOATE, facilitating its incorporation into diverse chemical libraries and screening campaigns. The synthesis typically involves multi-step reactions, including condensation and cyclization processes, which highlight the compound's synthetic accessibility. This accessibility is crucial for medicinal chemists who require robust and scalable synthetic routes to explore structural modifications and optimize biological activity.

In the realm of pharmacological research, ETHYL 4-(1H-PYRROL-1-YL)BENZOATE has been investigated for its potential role in modulating various biological pathways. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. The pyrrole ring, in particular, has been identified as a key pharmacophore responsible for these interactions, underscoring its importance in determining the compound's biological profile.

The benzoate moiety of ETHYL 4-(1H-PYRROL-1-YL)BENZOATE also contributes to its pharmacological potential by serving as a scaffold for further derivatization. Researchers have explored various structural analogs by modifying the ester group or introducing additional functional groups into the benzoate ring. These modifications have led to the discovery of compounds with enhanced potency and selectivity, demonstrating the versatility of this scaffold in drug development.

One particularly intriguing aspect of ETHYL 4-(1H-PYRROL-1-YL)BENZOATE is its interaction with biological targets at the molecular level. Computational studies have revealed that this compound can bind to specific pockets on enzymes and receptors, thereby influencing their activity. These insights have been instrumental in guiding the design of more effective derivatives with improved pharmacokinetic properties. The ability to predict and modulate these interactions using computational methods has accelerated the drug discovery process significantly.

The therapeutic potential of ETHYL 4-(1H-PYRROL-1-YL)BENZOATE has also been explored in preclinical models. Initial studies have shown promising results in reducing inflammation and inhibiting tumor growth, suggesting its utility in treating chronic diseases such as arthritis and cancer. These findings have generated excitement among researchers who are keen on translating these discoveries into clinical applications.

The synthesis and characterization of ETHYL 4-(1H-PYRROL-1-YL)BENZOATE have benefited from advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques have provided detailed insights into the compound's structure and purity, ensuring that subsequent biological studies are conducted with high-quality materials. The reliability of these analytical methods is essential for establishing robust pharmacological profiles and understanding mechanism(s) of action.

The future direction of research on CAS No. 5044-37-1, or more accurately referred to as ETHYL 4-(1H-PYRROL-1-YL)BENZOATE, lies in expanding its therapeutic applications through interdisciplinary collaboration. Integration of synthetic chemistry with computational biology and bioinformatics will enable more targeted approaches to drug discovery. Additionally, exploring new synthetic methodologies could further enhance the accessibility of this compound and its derivatives for therapeutic development.

In conclusion, ETHYL 4-(1H-PYRROL-1-YL)BENZOATE represents a compelling molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features, combined with promising preclinical results, make it a valuable candidate for further exploration. As research continues to uncover new applications and optimize its properties, this compound is poised to play an important role in the development of novel therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5044-37-1)ETHYL 4-(1H-PYRROL-1-YL)BENZOATE
A1163768
Purity:99%
Quantity:5g
Price ($):182.0
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